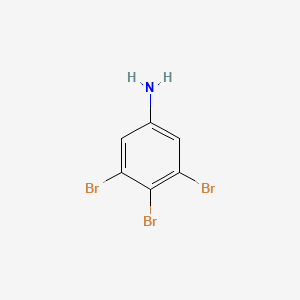

3,4,5-Tribromoaniline

Beschreibung

Contextualization within Halogenated Aromatic Amines Research

Halogenated aromatic amines are a class of compounds that have long been recognized for their importance in various fields, including pharmaceuticals, agrochemicals, and materials science. derpharmachemica.com The introduction of halogen atoms to an aromatic amine can significantly alter its physical, chemical, and biological properties. derpharmachemica.com Aromatic amines themselves are a cornerstone of industrial and environmental chemistry. epa.gov

The study of halogenated aromatic amines is driven by the need for novel molecules with specific functionalities. derpharmachemica.com The type of halogen, its position on the aromatic ring, and the degree of halogenation all play a crucial role in determining the compound's reactivity and potential applications. derpharmachemica.com Brominated aromatic amines, in particular, have been extensively studied due to the convenient handling of liquid bromine compared to other halogens like chlorine and fluorine. derpharmachemica.com

Significance as a Synthetic Intermediate in Organic Chemistry

3,4,5-Tribromoaniline serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules. The presence of the amino group and multiple bromine atoms allows for a variety of chemical transformations, making it a valuable building block for chemists.

The reactivity of this compound is exploited in several synthetic pathways:

Diazotization Reactions: The amino group can be converted into a diazonium salt, which is a versatile intermediate. doubtnut.comlkouniv.ac.in This diazonium salt can then be subjected to various reactions, such as the Sandmeyer reaction, to introduce a wide range of functional groups, or it can be removed in a process called deamination to yield 1,3,5-tribromobenzene. doubtnut.comlkouniv.ac.inwikipedia.org

Substitution Reactions: The bromine atoms on the aromatic ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Further Halogenation: The compound can undergo further bromination to yield even more highly halogenated derivatives.

One notable application of this compound is as a precursor in the synthesis of polybrominated biphenyls (PBBs), which have been used as flame retardants. chemicalbook.com It is also a key starting material in the multi-step synthesis of phloroglucinol. academax.com

Overview of Contemporary Research Endeavors on this compound

Current research on this compound is focused on exploring its potential in various applications and developing more efficient synthetic methods. The compound's structure makes it a target for studies in medicinal chemistry and materials science.

Research indicates that halogenated anilines can exhibit biological activity, and this compound is being investigated as a precursor for the synthesis of new bioactive compounds, including potential antimicrobial agents. The electron-withdrawing nature of the three bromine atoms significantly influences the electronic properties of the aromatic ring, a factor that is of interest in the design of new materials.

Furthermore, there is ongoing research into the synthesis of this compound itself. One common laboratory-scale synthesis involves the bromination of aniline (B41778). orgsyn.org Another approach starts with the nitration of aniline, followed by reduction and then bromination. Researchers are continually seeking to optimize these synthetic routes to improve yields and reduce environmental impact.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄Br₃N | chemicalbook.comcymitquimica.comnih.gov |

| Molecular Weight | 329.81 g/mol | chemicalbook.comnih.gov |

| CAS Number | 609-16-5 | chemicalbook.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | Benzenamine, 3,4,5-tribromo-; 3,4,5-Tribromobenzenamine | cymitquimica.comnih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4,5-tribromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBYYZKYMWMKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209732 | |

| Record name | Benzenamine, 3,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-16-5 | |

| Record name | Benzenamine, 3,4,5-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,4,5 Tribromoaniline

Established Synthetic Pathways to 3,4,5-Tribromoaniline

The conversion of 3,4,5-tribromonitrobenzene to this compound is a cornerstone of its synthesis. This transformation is fundamentally a reduction of the nitro group (-NO₂) to an amino group (-NH₂). A prevalent and effective method for this reduction involves the use of a metal in an acidic medium.

Commonly, iron powder is used in the presence of an acid such as acetic acid or hydrochloric acid. The reaction proceeds by the transfer of electrons from the metal to the nitro group, which, in the acidic environment, is protonated and subsequently reduced. Other reducing systems, such as tin (Sn) or zinc (Zn) in hydrochloric acid (HCl), can also accomplish this conversion. The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity.

Table 1: Comparison of Reducing Agents for 3,4,5-Tribromonitrobenzene

| Reducing System | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Fe / Acetic Acid | Acetic Acid | Reflux | A standard, cost-effective method. |

| Sn / HCl | Ethanol / Water | Heating | Effective but may require careful pH control during workup. |

| H₂ / Catalyst (e.g., Pd/C) | Ethanol / Methanol | Pressurized H₂ gas | Catalytic hydrogenation is a clean method but requires specialized equipment. |

Following the reduction, the crude this compound is typically isolated and purified, often through recrystallization from a suitable solvent like ethanol, to remove unreacted starting material and byproducts.

Synthesizing this compound from a simple aniline (B41778) precursor is a more complex challenge due to the directing effects of the amino group. The -NH₂ group is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. Direct bromination of aniline overwhelmingly yields 2,4,6-tribromoaniline (B120722). slideshare.netscribd.com Therefore, a multi-step strategy involving careful manipulation of directing groups is necessary to achieve the 3,4,5-substitution pattern. libretexts.org

A general, illustrative pathway involves the following key transformations:

Nitration: Introduction of a nitro group (-NO₂) onto an aromatic ring. The nitro group is a deactivating, meta-directing group.

Bromination: Introduction of bromine atoms onto the ring. The position of bromination is dictated by the directing effects of the substituents already present.

Reduction: Conversion of the nitro group to an amino group, yielding the final aniline derivative.

To achieve the 3,4,5-isomer, the sequence of these steps is critical. libretexts.org One conceptual approach starts with a precursor where the directing groups force the desired substitution pattern. For example, starting with a compound that already has a substituent at the 1-position and a meta-director, one could introduce bromine atoms at the desired locations before finally converting the directing group to an amine.

A crucial technique in this type of synthesis is the use of a protecting group . The highly activating amino group can be temporarily converted into a less activating group, such as an acetamide (-NHCOCH₃), by reacting it with acetic anhydride. youtube.comyoutube.com This acetamido group is still ortho, para-directing but is much less activating than the amino group, allowing for more controlled, stepwise bromination. After the desired bromination steps are complete, the protecting acetyl group can be removed via hydrolysis (reaction with acid or base) to regenerate the amino group. youtube.com This protection-substitution-deprotection sequence is a fundamental strategy in the synthesis of specifically substituted anilines.

Beyond the direct use of molecular bromine (Br₂), several other brominating agents and methods are available for the synthesis of bromoanilines. The choice of reagent can influence the reaction's selectivity, reactivity, and safety profile.

N-Bromosuccinimide (NBS): NBS is a versatile and easier-to-handle solid brominating agent. cambridgescholars.comorganic-chemistry.org It is often used for allylic and benzylic brominations but can also be used for aromatic bromination, particularly for activated rings like anilines and phenols. nih.gov The reaction conditions can be tuned; for instance, using NBS in the presence of a strong acid like sulfuric acid can facilitate the bromination of even deactivated aromatic rings. organic-chemistry.org

2,4,4,6-Tetrabromo-2,5-cyclohexadienone: This solid reagent offers a simple method for the monobromination of aromatic amines, often with high selectivity for the para position, without needing to protect the amino group. researchgate.net

In-situ Bromine Generation: To avoid handling hazardous liquid bromine, it can be generated directly within the reaction mixture (in situ). A common method involves the oxidation of a bromide salt, such as potassium bromide (KBr) or sodium bromide (NaBr), with an oxidizing agent. For example, a combination of KBr and potassium bromate (KBrO₃) in the presence of an acid generates bromine for immediate reaction. slideshare.net

Catalytic Systems: Various catalysts can be employed to enhance the reactivity and control the regioselectivity of bromination. Zeolites, for instance, can induce high para-selectivity in the bromination of certain aromatic compounds due to shape-selective constraints imposed by their porous structure.

Emerging Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign methods that reduce waste, avoid hazardous materials, and improve energy efficiency.

Electrochemical methods offer a compelling green alternative for bromination. researchgate.net Instead of using a chemical oxidizing agent to generate the electrophilic bromine species (Br⁺), an electric current is used.

In a typical setup, a solution containing the aromatic substrate and a source of bromide ions (e.g., sodium bromide or hydrobromic acid) is subjected to electrolysis. At the anode (the positive electrode), the bromide ions (Br⁻) are oxidized to molecular bromine (Br₂), which can then react with the aromatic compound in an electrophilic substitution reaction. acs.org

Key advantages of electrosynthesis include:

Avoiding Hazardous Reagents: It eliminates the need to handle and store molecular bromine. acs.org

High Atom Economy: The bromine source is used efficiently.

Tunable Reactivity: The reaction rate and selectivity can be controlled by adjusting the applied voltage, current density, and electrode materials.

Paired Electrolysis: Advanced setups can utilize both the anodic and cathodic reactions simultaneously to synthesize different products or regenerate reagents, further increasing efficiency. acs.org

This method can be applied to a wide range of aromatic compounds, including electron-rich systems like anilines and phenols. acs.org

The principles of green chemistry aim to minimize environmental impact throughout a chemical process. acsgcipr.org For bromination, this involves seeking safer reagents and solvents. acsgcipr.org

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a key green strategy. hrpub.org Water is non-toxic, non-flammable, and inexpensive. Several bromination systems have been developed that work effectively in aqueous solutions, such as using a CaBr₂-Br₂ system, which can be recycled and reused. acs.orgresearchgate.net

Oxidative Bromination with Green Oxidants: This approach generates the brominating agent in situ from a bromide source using an environmentally friendly oxidant. Hydrogen peroxide (H₂O₂) is a particularly attractive oxidant because its only byproduct is water. acsgcipr.org A system of HBr and H₂O₂ can effectively brominate activated aromatic compounds under mild conditions. hrpub.org

Bromide-Bromate Mixtures: A combination of sodium or potassium bromide (NaBr or KBr) and sodium or potassium bromate (NaBrO₃ or KBrO₃) in a 2:1 ratio can act as an eco-friendly brominating agent. researchgate.net When acidified, this mixture generates hypobromous acid (HOBr) in situ, which is a reactive species that can brominate various substrates, including anilines, under ambient conditions without a catalyst. researchgate.net

Table 2: Comparison of Green Bromination Approaches

| Method | Bromine Source | Key Advantage | Typical Conditions |

|---|---|---|---|

| Electrosynthesis | NaBr, HBr, etc. | Avoids handling Br₂; precise control. | Room temperature in an electrochemical cell. |

| Oxidative Bromination | HBr / H₂O₂ | Water is the only byproduct. | Mild conditions, often in aqueous media. |

| Bromide/Bromate Couple | KBr / KBrO₃ | Generates reactive HOBr in situ; high atom efficiency. | Acidification in aqueous solution at room temperature. researchgate.net |

These greener approaches not only reduce the direct hazards associated with bromination but also minimize the generation of toxic waste, aligning with the goals of sustainable chemical manufacturing.

Catalytic Systems in the Synthesis of this compound

The synthesis of this compound can be achieved through various methodologies, often employing catalytic systems to enhance efficiency and yield. One common approach involves the reduction of 3,4,5-tribromonitrobenzene. This transformation is frequently carried out using iron powder in the presence of glacial acetic acid. In this system, an excess of iron (typically three or more equivalents) is crucial to ensure the complete reduction of the nitro group. The progress of this reaction can be monitored using techniques like thin-layer chromatography to identify any unreacted starting material.

Another catalytic approach involves the direct bromination of aniline. To control the high reactivity of the aniline ring and achieve the desired tribromo-substituted product, the reaction is often performed in a solvent such as glacial acetic acid. youtube.com Lewis acid catalysts like iron(III) bromide (FeBr₃) can be employed to enhance the electrophilicity of bromine, thereby facilitating the substitution reaction. Temperature control is a critical parameter in these reactions; maintaining a low temperature (e.g., 0–5°C) helps to minimize the formation of over-brominated byproducts.

Electrochemical synthesis presents a more recent and environmentally conscious alternative. This method can utilize nitrobenzene as a starting material in an electrolytic cell with a bromide salt solution, such as a sulfuric acid bromide solution. google.com This approach avoids the direct use of hazardous liquid bromine and toxic aniline as starting materials. google.com

Diverse Chemical Reactivity and Derivatization Pathways of this compound

The chemical behavior of this compound is characterized by the interplay of its amino group and the three bromine substituents on the aromatic ring. These functional groups provide multiple sites for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Electrophilic Aromatic Substitution Reactions

The amino group in this compound is a potent activating group, directing incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to the amino group are already substituted with bromine atoms. Further electrophilic substitution on the aromatic ring is therefore sterically hindered and electronically deactivated by the existing bromine atoms. Despite this, under harsh reaction conditions, further halogenation can occur. For instance, bromination with Br₂ and an iron catalyst can lead to the formation of 2,3,4,5-tetrabromoaniline.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as a Wheland intermediate. lumenlearning.com Subsequent loss of a proton restores the aromaticity of the ring. lumenlearning.com Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comwikipedia.org

Nucleophilic Substitution Reactions Involving Bromine Substituents

The bromine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic attack under standard conditions. However, nucleophilic aromatic substitution (SNAᵣ) can occur under specific circumstances, particularly when the aromatic ring is activated by strong electron-withdrawing groups. libretexts.orgnih.gov The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromine atom), forming a negatively charged Meisenheimer complex. nih.govyoutube.com The departure of the leaving group then restores the aromaticity. For SNAᵣ reactions to proceed, the presence of strong electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the intermediate Meisenheimer complex. nih.gov

Oxidation and Reduction Chemistry of the Amino Group and Bromine Atoms

The amino group of this compound can undergo oxidation. However, these reactions can be complex and may lead to a mixture of products. The primary amino group can be converted into a diazonium salt through a process called diazotization. vedantu.com This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. vedantu.com The resulting diazonium salt is a versatile intermediate that can be used in various subsequent reactions, such as the Sandmeyer reaction to introduce a range of functional groups.

The bromine atoms are generally stable to common oxidizing and reducing agents. However, under specific and often harsh reaction conditions, they can be removed. For instance, the diazonium salt of this compound can be treated with a reducing agent like hypophosphorous acid (H₃PO₂) to replace the diazonium group with a hydrogen atom, leading to the formation of 1,2,3-tribromobenzene. vedantu.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reactions) for Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov this compound, with its multiple bromine substituents, can serve as a substrate in these reactions. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

In a typical Suzuki coupling reaction, an aryl halide (like this compound) reacts with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org This reaction is a versatile method for creating biaryl compounds. libretexts.org Other important palladium-catalyzed cross-coupling reactions include the Stille, Negishi, and Buchwald-Hartwig amination reactions, each utilizing different organometallic reagents or coupling partners. libretexts.orglibretexts.org The development of specialized phosphine ligands has been instrumental in the success and broad applicability of these reactions. libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Organoboron Compound | Palladium Catalyst + Base | C-C |

| Stille Coupling | Aryl Halide + Organotin Compound | Palladium Catalyst | C-C |

| Negishi Coupling | Aryl Halide + Organozinc Compound | Palladium Catalyst | C-C |

Formation of Heterocyclic and Other Complex Organic Structures Incorporating this compound Scaffolds

The reactive sites on this compound make it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds. The amino group can participate in cyclization reactions to form nitrogen-containing heterocycles. For example, it can react with dicarbonyl compounds or their equivalents to form various heterocyclic rings. Multicomponent reactions, where three or more reactants combine in a single step, are an efficient strategy for the synthesis of complex heterocyclic frameworks. nih.gov

The bromine atoms also provide handles for constructing more elaborate structures through reactions like palladium-catalyzed cross-coupling, which can be used to introduce new aryl or other organic fragments, leading to the formation of diverse and complex molecular architectures.

Advanced Spectroscopic Characterization of 3,4,5 Tribromoaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. In 3,4,5-Tribromoaniline, the molecular symmetry significantly simplifies the ¹H NMR spectrum. The two aromatic protons at positions 2 and 6 (H-2 and H-6) are chemically equivalent, as are the two protons of the amine (-NH₂) group.

This results in a characteristically simple spectrum. Research shows that in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons produce a single sharp signal (a singlet) at approximately 6.90 ppm. The protons of the amine group appear as a broad singlet at around 3.76 ppm. The broadness of the NH₂ signal is a common feature, often resulting from quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or acid.

| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| This compound | Aromatic H-2, H-6 | 6.90 | Singlet | CDCl₃ | |

| Amine -NH₂ | 3.76 | Broad Singlet | CDCl₃ | ||

| 2,4,6-Tribromoaniline (B120722) | Aromatic H-3, H-5 | 7.63 | Singlet | DMSO-d₆ | rsc.org |

| Amine -NH₂ | 5.54 | Singlet | DMSO-d₆ | rsc.org |

This table presents ¹H NMR data for this compound and its isomer, 2,4,6-Tribromoaniline, highlighting the effect of bromine substitution patterns on proton chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Due to the symmetry of this compound, its proton-decoupled ¹³C NMR spectrum is expected to show only three distinct signals for the six aromatic carbon atoms: one for the carbon atom bonded to the amino group (C-1), one for the two equivalent carbons bearing protons (C-2 and C-6), and one for the three equivalent carbons bonded to bromine atoms (C-3, C-4, and C-5).

The chemical shifts are influenced by the electronegativity of the substituents. The amino group (-NH₂) is an electron-donating group, which typically shields the attached carbon (C-1), shifting its signal upfield compared to carbons attached to the highly electronegative bromine atoms. Conversely, the bromine atoms deshield the carbons they are attached to, causing their signals to appear further downfield. udel.edu

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) for this compound | Influencing Factors |

| **C-1 (-NH₂) ** | 140-148 | Attached to electron-donating NH₂ group. |

| C-2, C-6 (-H) | 115-125 | Shielded relative to C-Br carbons. |

| C-3, C-4, C-5 (-Br) | 95-110 | Attached to electronegative Br atoms. |

This table provides predicted ¹³C NMR chemical shift ranges for this compound based on known substituent effects.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignments

For more complex derivatives of this compound or to confirm assignments, advanced NMR techniques are employed.

2D NMR Spectroscopy : Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with the carbon signals of the atoms they are directly bonded to. For a derivative of this compound, an HSQC experiment would show a cross-peak connecting the ¹H signal of the aromatic protons with the ¹³C signal of the carbons they are attached to, confirming their connectivity. nih.govuu.nl Other 2D techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), can establish proton-proton and long-range proton-carbon connectivities, respectively, which is invaluable for elucidating the structures of unknown derivatives.

Solid-State NMR (SSNMR) : This technique provides powerful insights into the structure and dynamics of materials in their solid, crystalline state. Unlike solution NMR, SSNMR can detect the effects of intermolecular interactions, such as hydrogen bonding and halogen bonding. For halogenated compounds like this compound, SSNMR is particularly sensitive to the local geometry of halogen bonds. mdpi.com It allows for the measurement of NMR interaction tensors, which provide a more complete picture of the electronic environment around the nuclei, and can be used to study polymorphism and molecular packing in the crystal lattice.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to distinct molecular vibrations. For this compound, the key functional groups—the primary amine (-NH₂) and the substituted benzene (B151609) ring—give rise to characteristic absorption bands.

The primary amine group is identified by two N-H stretching bands, typically in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com An N-H bending vibration (scissoring) is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N bond of the aromatic amine produces a strong stretching band between 1250 and 1335 cm⁻¹. orgchemboulder.com

The tribrominated aromatic ring gives rise to several characteristic vibrations, including aromatic C-H stretching just above 3000 cm⁻¹, C=C ring stretching in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations below 900 cm⁻¹. The C-Br stretching vibrations are typically found in the far-infrared region, usually below 700 cm⁻¹.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium |

| Aromatic C=C Ring Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

| Aromatic C-H Bend (Out-of-plane) | 675 - 900 | Strong |

| C-Br Stretch | < 700 | Strong |

This table summarizes the characteristic FT-IR absorption bands expected for this compound.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting and Surface Interactions

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the energy of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This often means that symmetric, non-polar bonds produce strong Raman signals, while they may be weak or absent in FT-IR. The Raman spectrum of aniline (B41778), for example, shows characteristic peaks for ring deformation and stretching. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can amplify the Raman signal by factors of 10⁶ or more. This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metal surfaces, typically gold or silver. SERS is highly surface-sensitive, making it an ideal tool for studying the interactions of this compound with surfaces. By analyzing the SERS spectrum, researchers can gain information about the molecule's orientation on the surface and identify which functional groups are interacting most strongly with the metal. For instance, studies on aniline adsorbed on a silver electrode have shown that both neutral and protonated forms can be observed, and their geometry of adsorption can be inferred from changes in the Raman band intensities. rsc.org This makes SERS a valuable technique for applications in catalysis, sensor development, and materials science involving halogenated anilines.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds by measuring the mass-to-charge ratio (m/z) of their ions. In the analysis of this compound, mass spectrometry provides definitive evidence for its elemental composition and molecular structure.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. longdom.org Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to several decimal places, enabling differentiation between compounds with the same nominal mass but different chemical formulas.

For this compound, with the molecular formula C₆H₄Br₃N, HRMS provides the exact mass based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N). The precise mass is a critical parameter for confirming the identity of the compound in complex samples and for verifying the outcome of a chemical synthesis. The theoretical exact and monoisotopic masses for this compound are crucial reference points in its characterization. nih.govnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄Br₃N |

| Nominal Mass | 327 g/mol |

| Average Molecular Weight | 329.81 g/mol |

| Monoisotopic Mass | 326.78939 Da |

| Theoretical Exact Mass | 328.78734 Da |

Electron ionization mass spectrometry (EI-MS) is commonly used to generate fragment ions from a parent molecule. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information about the compound's structure. chemguide.co.uk

The mass spectrum of this compound is distinguished by the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion of this compound, which contains three bromine atoms, appears not as a single peak but as a cluster of four peaks (M+, [M+2]+, [M+4]+, and [M+6]+) with a distinctive intensity ratio of approximately 1:3:3:1. The most intense peaks in this cluster for the molecular ion (C₆H₄Br₃N⁺) are typically observed around m/z 327, 329, 331, and 333. nih.gov

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms. For this compound, a significant fragment ion can be observed corresponding to the loss of a bromine atom ([M-Br]⁺). Further fragmentation may involve the loss of additional bromine atoms or the cleavage of the aromatic ring. The analysis of these fragments helps to confirm the presence and arrangement of the substituents on the aniline core. For instance, a common fragmentation observed in aniline derivatives is the loss of hydrogen cyanide (HCN), which could lead to further characteristic ions in the spectrum.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. iosrjournals.org

The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorptions arising from π → π* and n → π* electronic transitions. The benzene ring is the primary chromophore, while the amino (-NH₂) group acts as an auxochrome and the bromine atoms also influence the spectrum. An auxochrome is a group of atoms attached to a chromophore which modifies its ability to absorb light.

The non-bonding electrons (n) on the nitrogen atom of the amino group and the π-electrons of the aromatic ring are responsible for the characteristic absorption bands. The presence of the amino group typically causes a bathochromic (red) shift to a longer wavelength and a hyperchromic effect (increased absorption intensity) compared to unsubstituted benzene. uomustansiriyah.edu.iq The electron-withdrawing bromine atoms also modulate the energy of the molecular orbitals, further influencing the position and intensity of the absorption maxima (λ_max).

| Compound | Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Associated Transitions |

|---|---|---|---|---|

| 2,4,6-Tribromoaniline (representative) | Alcohol | 249 | 315 | π → π* |

Computational and Theoretical Investigations of 3,4,5 Tribromoaniline

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental properties of molecules at the electronic level. For 3,4,5-tribromoaniline, these methods provide a detailed understanding of its structural and electronic characteristics.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This process of geometry optimization involves finding the coordinates of the atoms that correspond to the minimum energy of the molecule.

Once the optimized geometry is obtained, DFT is further utilized to calculate the electronic structure. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties. The electronic properties of halogenated anilines are of significant interest due to their wide range of applications.

Basis Set Selection and Functional Evaluation in this compound Computations

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing heavy atoms like bromine, it is crucial to select a basis set that can adequately describe the electronic environment around these atoms. A commonly used and effective combination for such systems is the B3LYP functional with a 6-311++G(d,p) basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for more flexibility in the shape of the orbitals. The selection of an appropriate functional and basis set is a critical step in obtaining reliable and predictive computational results. Studies have shown that for substituted anilines, this level of theory provides a good balance between accuracy and computational cost.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the chemical reactivity of molecules based on the properties of their frontier molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), and the energy of the LUMO is related to the electron affinity (the energy released when an electron is added). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For substituted anilines, the nature and position of the substituents can significantly influence the HOMO-LUMO energies and the energy gap.

Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 5.3 |

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations. Actual values would be derived from specific computational studies.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are rich in electrons and are susceptible to attack by electrophiles (electron-seeking species). Conversely, regions of positive electrostatic potential (often colored blue) are electron-deficient and are prone to attack by nucleophiles (nucleus-seeking species). For this compound, the MEP map would reveal the electron-rich areas around the nitrogen atom of the amino group and the bromine atoms, as well as the electron-deficient regions on the aromatic ring and the hydrogen atoms of the amino group.

Global Chemical Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness/Softness, Electronegativity)

Global chemical reactivity descriptors are parameters derived from the HOMO and LUMO energies that provide a quantitative measure of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It is a measure of the polarizability of a molecule.

These descriptors provide a powerful framework for comparing the reactivity of different molecules and for understanding the factors that govern their chemical behavior.

Table 2: Global Chemical Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

Note: The data in this table is illustrative and based on the hypothetical HOMO and LUMO energies presented in Table 1.

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like this compound. Through conformational analysis and molecular dynamics, insights into the molecule's stability, flexibility, and the energetic requirements for structural changes can be elucidated.

Assessment of Conformational Landscapes and Inversion Barriers of the Amine Group

The conformational landscape of this compound is largely defined by the orientation of the amine (-NH₂) group relative to the aromatic ring. A key structural feature of aniline (B41778) and its derivatives is the pyramidal geometry of the amine group, which can undergo a process known as pyramidal or nitrogen inversion. This inversion involves the nitrogen atom and its substituents moving through a planar transition state to an inverted pyramidal geometry, similar to an umbrella turning inside out.

Computational studies on substituted anilines reveal that both electronic and steric factors heavily influence the energy barrier for this inversion.

Electronic Effects : Electron-withdrawing substituents on the aromatic ring, such as bromine atoms, can decrease the electron density on the nitrogen atom. This generally favors a more planar geometry for the amine group, which can lower the inversion barrier.

Dynamic Behavior and Intramolecular Interactions

Molecular dynamics (MD) simulations offer a method to study the dynamic behavior of this compound over time, providing a view of its atomic motions and intramolecular interactions at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and vibrational dynamics.

For this compound, MD simulations can reveal the flexibility of the C-N bond and the rotational and vibrational motions of the amine group. A key intramolecular interaction to investigate is the potential for weak hydrogen bonding or other non-covalent interactions between the amine hydrogens and the bromine atom at position 5. Although a classic N-H···Br hydrogen bond is not typically strong, computational methods like Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) analysis can be used to detect and characterize weak stabilizing interactions that may influence the preferred conformation of the amine group.

Advanced Theoretical Spectroscopic Property Prediction

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a direct link between molecular structure and experimental spectra.

Computational Prediction of Vibrational Frequencies and Intensities

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using quantum chemical methods, most commonly DFT with basis sets such as 6-311++G(d,p). These calculations begin with finding the optimized, lowest-energy geometry of the molecule. Subsequently, the harmonic vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the atomic coordinates.

The resulting calculated frequencies correspond to specific normal modes of vibration. For this compound, these modes include:

N-H Stretching : Asymmetric and symmetric stretches of the amine group, typically appearing at high wavenumbers.

Aromatic C-H Stretching : Vibrations of the two C-H bonds on the ring.

Aromatic Ring Vibrations : C=C stretching and ring breathing modes.

C-N Stretching : Vibration of the bond connecting the amine group to the ring.

C-Br Stretching : Vibrations of the carbon-bromine bonds, expected at lower frequencies due to the heavy mass of bromine.

Bending and Wagging Modes : Including NH₂ scissoring, C-H and C-Br in-plane and out-of-plane bending, and amine group wagging.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. The table below illustrates the types of vibrational modes expected for this compound and their typical unscaled, calculated frequency regions.

| Vibrational Mode Assignment | Typical Calculated Wavenumber Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3500 - 3600 |

| N-H Symmetric Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3050 - 3150 |

| N-H Scissoring (Bending) | 1600 - 1650 |

| Aromatic Ring C=C Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 650 |

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which is invaluable for assigning experimental signals and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard approach for these calculations.

For this compound, the molecular symmetry dictates the number of unique signals. Due to a C₂ axis of symmetry passing through the C1-C4 bond and the nitrogen atom, the two aromatic protons (at positions 2 and 6) are chemically equivalent, as are the carbons at these positions. Likewise, the bromine atoms and carbons at positions 3 and 5 are equivalent.

¹H NMR Spectrum:

Aromatic Protons : A single signal is expected for the two equivalent protons at the C2 and C6 positions.

Amine Protons : A single, often broad, signal is expected for the two equivalent -NH₂ protons.

¹³C NMR Spectrum:

Four distinct signals are expected for the aromatic carbons: C1 (bearing the NH₂ group), C2/C6, C3/C5 (bearing Br atoms), and C4 (bearing a Br atom).

Experimental ¹H NMR data for this compound shows a singlet for the aromatic protons at δ 6.90 ppm and a broad singlet for the amine protons at δ 3.76 ppm. Theoretical calculations would aim to reproduce these values. The calculated shifts are influenced by the electronic environment, where the strong electron-withdrawing and anisotropic effects of the three bromine atoms would lead to a significant deshielding of the neighboring nuclei. A comparison between theoretical and experimental values allows for the validation of the computational method.

| Nucleus | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) (Illustrative) |

| ¹H NMR | ||

| H2 / H6 | 6.90 | 6.85 - 7.05 |

| -NH ₂ | 3.76 | 3.60 - 3.90 |

| ¹³C NMR | ||

| C1 | Not Available | 140 - 145 |

| C2 / C6 | Not Available | 125 - 130 |

| C3 / C5 | Not Available | 110 - 115 |

| C4 | Not Available | 115 - 120 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling classical Lewis structures. This analysis is particularly useful for quantifying electronic delocalization effects, such as hyperconjugation, which contribute to molecular stability.

For this compound, NBO analysis can provide deep insights into its electronic structure:

Nitrogen Lone Pair Delocalization : The primary delocalization interaction is expected to be the donation of electron density from the nitrogen atom's lone pair orbital (n_N) into the antibonding π* orbitals of the aromatic ring (n_N → π*). This interaction is characteristic of anilines and is responsible for the amine group's activating effect in electrophilic aromatic substitution. NBO analysis quantifies the energy of this interaction (E(2)), providing a measure of its stabilizing effect.

Influence of Bromine Substituents : The three bromine atoms act primarily as electron-withdrawing groups through induction, which reduces the electron density in the ring and on the nitrogen atom. This effect would likely decrease the energy of the n_N → π* delocalization compared to unsubstituted aniline.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) | Interaction Type |

| n(N) | π(C2-C3) / π(C5-C6) | 30 - 40 | Lone Pair → π* Delocalization |

| σ(C2-H2) | σ(C1-C6) | 1 - 3 | σ → σ Hyperconjugation |

| n(Br) | σ(C3-C4) | 2 - 5 | Lone Pair → σ Hyperconjugation |

Crystallographic Analysis and Intermolecular Interactions

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Information regarding the unit cell parameters (such as cell dimensions a, b, c and angles α, β, γ), space group, and atomic coordinates for 3,4,5-tribromoaniline is not available.

Analysis of Crystal Packing Motifs and Supramolecular Assembly

A description of how this compound molecules arrange themselves in the crystalline state cannot be provided. Analysis of common packing motifs, such as herringbone or layered structures, is contingent on the availability of its crystal structure.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

While it can be hypothesized that the amine group (-NH₂) would act as a hydrogen bond donor and the bromine atoms could participate in halogen bonding, the specific nature, geometry, and significance of these interactions within the crystal lattice are unknown. Quantitative details about interaction distances and angles, and the presence or absence of π-π stacking between the aromatic rings, remain undetermined.

Therefore, the requested article focusing on the crystallographic analysis and intermolecular interactions of this compound cannot be generated at this time due to the absence of the requisite primary research data.

Mechanistic Organic Chemistry of 3,4,5 Tribromoaniline Reactions

Detailed Reaction Mechanisms

The mechanistic pathways for the derivatization of 3,4,5-tribromoaniline are diverse, dictated by the nature of the reagents and reaction conditions. The substituents on the aromatic ring—an electron-donating amino group and three electron-withdrawing bromine atoms—exert competing influences on the electron density and accessibility of the ring's carbon atoms.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. byjus.com In the case of this compound, the reaction's feasibility and regioselectivity are determined by the combined directing effects of the amino and bromo substituents.

Directing Effects : The amino (-NH₂) group is a powerful activating group, meaning it increases the rate of EAS compared to benzene (B151609). byjus.com It is an ortho, para-director, enriching the electron density at positions 2, 4, and 6 through resonance. Conversely, the bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directors because their lone pairs can participate in resonance. makingmolecules.comlibretexts.org In this compound, the powerful activating effect of the amino group dominates, making the ring more susceptible to electrophilic attack than would be expected from the three deactivating halogens alone. The primary sites for electrophilic attack are the positions ortho to the amino group, namely C2 and C6, which are the only available unsubstituted positions.

Mechanism : The general mechanism for an EAS reaction, such as nitration, on this compound proceeds in two principal steps: masterorganicchemistry.com

Attack by the Electrophile : The π-electron system of the tribrominated ring acts as a nucleophile, attacking a strong electrophile (E⁺), such as the nitronium ion (NO₂⁺). This attack, directed to the C2 or C6 position, disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step of the reaction due to the high activation energy required to break aromaticity. lumenlearning.com

Restoration of Aromaticity : A base present in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromatic π-system, leading to the formation of the substituted product. This step is fast and highly favorable as it regains the stability of the aromatic ring. masterorganicchemistry.com

Direct replacement of a bromine atom on the this compound ring by a nucleophile is mechanistically challenging. The common SₙAr (addition-elimination) mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org In this compound, the electron-donating amino group disfavors the formation of this anionic intermediate, making this pathway unlikely for bromine replacement.

However, a highly effective pathway for nucleophilic substitution involves the derivatization of the amino group itself. Through diazotization, the -NH₂ group is converted into an excellent leaving group, diazonium (-N₂⁺), which can then be displaced by a wide range of nucleophiles. This is not a direct replacement of bromine, but it is the principal nucleophilic substitution pathway for derivatizing the molecule.

Mechanism via Diazotization :

Diazotization : this compound reacts with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0–5 °C) to form 3,4,5-tribromobenzenediazonium salt. askfilo.comdoubtnut.com

Nucleophilic Displacement : The resulting diazonium salt is a versatile intermediate. The diazonium group can be readily replaced by a nucleophile, with the loss of highly stable nitrogen gas (N₂) providing a strong thermodynamic driving force. This displacement can occur via an Sₙ1-like mechanism involving the formation of a highly reactive aryl cation. fishersci.se

This two-step sequence allows for the synthesis of compounds that are otherwise difficult to prepare, such as 1,2,3,5-tetrabromobenzene (B11945285) (using CuBr) or 3,4,5-tribromophenol (B2522849) (using H₂O).

Free radical pathways provide an alternative route for the derivatization of this compound, most notably through the Sandmeyer reaction. This reaction allows for the replacement of the diazonium group (formed as described above) with halides or pseudohalides, proceeding through a copper(I)-catalyzed, free-radical mechanism. geeksforgeeks.org

Sandmeyer Reaction Mechanism : The Sandmeyer reaction is classified as a radical-nucleophilic aromatic substitution (SₙAr). wikipedia.orglscollege.ac.in

Single Electron Transfer (SET) : The reaction is initiated by a single electron transfer from the copper(I) catalyst (e.g., CuCl) to the 3,4,5-tribromobenzenediazonium ion.

Formation of Aryl Radical : This electron transfer reduces the diazonium ion, which then rapidly decomposes by losing a molecule of nitrogen gas (N₂) to form a 3,4,5-tribromophenyl radical. The loss of N₂ is a powerful driving force for this step. byjus.com

Radical Recombination : The aryl radical then reacts with a halide or pseudohalide species from the copper(II) complex (e.g., CuCl₂), which is formed in the initial SET step. This step involves the transfer of the halide to the aryl radical and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.

The detection of biaryl compounds as byproducts in these reactions provides strong evidence for the existence of an aryl radical intermediate. lscollege.ac.in

Kinetic and Thermodynamic Studies of Reaction Pathways

The feasibility and rate of the reactions involving this compound are governed by the principles of chemical kinetics and thermodynamics. While specific experimental data for this compound are not widely published, the theoretical framework allows for a robust analysis of its reaction pathways.

The rate of a chemical reaction is dependent on factors such as reactant concentrations, temperature, and the activation energy (Ea). The activation energy represents the minimum energy required to initiate the reaction, corresponding to the energy of the transition state.

Electrophilic Aromatic Substitution : The rate-determining step is the formation of the non-aromatic arenium ion. masterorganicchemistry.com This step has a high activation energy due to the loss of aromatic stabilization energy. For this compound, the deactivating inductive effect of the three bromine atoms increases this activation energy relative to aniline (B41778), thus slowing the reaction rate.

Sandmeyer Reaction : The rate of the Sandmeyer reaction is dependent on the rate of decomposition of the diazonium salt and the efficiency of the electron transfer from the copper(I) catalyst.

The following table provides illustrative kinetic parameters for a hypothetical electrophilic substitution reaction to demonstrate these concepts.

| Reaction Pathway | Key Step | Relative Rate | Illustrative Activation Energy (Ea) (kJ/mol) | Controlling Factors |

|---|---|---|---|---|

| EAS on Aniline | Arenium Ion Formation | Fast | ~60-70 | Strong activation by -NH₂ group |

| EAS on this compound | Arenium Ion Formation | Slow | ~80-90 | Deactivation by three Br atoms |

| Sandmeyer Reaction | SET / N₂ Loss | Moderate | ~50-75 | Catalyst efficiency; stability of diazonium salt |

Note: The values in this table are illustrative examples to demonstrate kinetic principles and are not based on published experimental data for this compound.

The spontaneity of a reaction is determined by the change in Gibbs Free Energy (ΔG), which is related to the change in enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS. fiveable.me A reaction is thermodynamically favorable (spontaneous) if ΔG is negative. carleton.edu

Enthalpy (ΔH) : This represents the change in heat content. Exothermic reactions (negative ΔH) release heat and are generally more favorable. The restoration of aromaticity in the final step of EAS is a highly exothermic process.

Entropy (ΔS) : This represents the change in disorder. Reactions that increase the number of molecules, particularly gaseous ones, have a large positive ΔS. The liberation of N₂ gas in the Sandmeyer and other diazonium displacement reactions is a key example, making this step highly favorable from an entropic standpoint. wikipedia.orgbyjus.com

The following table illustrates how thermodynamic parameters influence the feasibility of key reaction steps.

| Reaction Step | ΔH (Enthalpy Change) | ΔS (Entropy Change) | ΔG (Gibbs Free Energy Change) | Feasibility |

|---|---|---|---|---|

| EAS: Arenium Ion Formation | Positive (Endothermic) | Slightly Negative | Positive | Unfavorable (requires energy input) |

| EAS: Deprotonation / Aromatization | Negative (Exothermic) | Slightly Positive | Negative | Highly Favorable (Spontaneous) |

| Diazonium Salt Decomposition (N₂ loss) | Slightly Positive | Highly Positive | Negative | Highly Favorable (Spontaneous) |

Note: The signs and relative magnitudes in this table are based on established thermodynamic principles for analogous reaction types and are intended to be illustrative.

Stereochemical Outcomes and Selectivity in this compound Transformations

The stereochemical outcomes and selectivity of chemical reactions involving this compound are dictated by the interplay of electronic and steric effects imparted by the amino and bromo substituents on the aromatic ring. While specific studies detailing stereoselective transformations originating from this compound are not extensively documented in publicly available research, an analysis of its structure allows for a theoretical examination of the factors that would govern such outcomes.

The this compound molecule itself is achiral, possessing a plane of symmetry. Therefore, the introduction of chirality must occur through a reaction that either creates a new stereocenter or involves the use of a chiral reagent or catalyst. The regioselectivity of its reactions is primarily influenced by the directing effects of the substituents on the benzene ring.

Factors Influencing Stereochemical Outcomes:

The primary amino group and the three bromine atoms significantly influence the reactivity and potential for stereoselectivity in several ways:

Steric Hindrance: The bromine atoms at the 3 and 5 positions, ortho to the C4-bromine and meta to the amino group, create considerable steric bulk. This steric hindrance can play a crucial role in reactions where a reagent approaches the aromatic ring or the amino group. In reactions involving the formation of a new chiral center, this steric bulk could potentially lead to diastereoselectivity by favoring the formation of one diastereomer over another.

Electronic Effects: The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. However, in this compound, the positions ortho (2 and 6) and para (4) to the amino group are substituted with bromine atoms. This substitution pattern means that further electrophilic substitution on the ring is sterically and electronically disfavored. The bromine atoms are deactivating, electron-withdrawing groups, which further reduces the reactivity of the aromatic ring towards electrophilic attack.

Regioselectivity in Transformations:

Regioselectivity in reactions of this compound is largely predictable based on the established principles of aromatic chemistry.

Reactions at the Amino Group: The amino group is the most reactive site for many transformations. Reactions such as diazotization are highly regioselective, occurring specifically at the -NH₂ group. Subsequent Sandmeyer-type reactions allow for the selective introduction of a variety of functional groups at the C1 position.

Substitution on the Aromatic Ring: Due to the existing substitution pattern, further electrophilic aromatic substitution is unlikely. Nucleophilic aromatic substitution, where a nucleophile replaces one of the bromine atoms, would require harsh reaction conditions and the regioselectivity would depend on the specific nucleophile and reaction mechanism.

Hypothetical Stereoselective Scenarios:

Asymmetric Synthesis Involving the Amino Group: If the amino group of this compound were to be functionalized with a chiral auxiliary, subsequent reactions at or near the newly formed chiral center could proceed with a degree of stereocontrol. The bulky bromine atoms could influence the conformation of the molecule and thereby direct the approach of incoming reagents.

Metal-Catalyzed Cross-Coupling Reactions: In hypothetical palladium-catalyzed cross-coupling reactions involving the C-Br bonds, the use of chiral ligands on the metal center could potentially induce enantioselectivity if a new stereocenter is formed. The differential steric environment around the bromine atoms at C3/C5 versus C4 might also lead to regioselectivity in these reactions.

Research Findings and Data:

A comprehensive search of scientific literature did not yield specific studies with quantitative data on the stereochemical outcomes or selectivity of reactions involving this compound. The existing research primarily focuses on its synthesis and its use as a precursor for other non-chiral molecules. The following table summarizes the general expectations for selectivity in common transformations of this compound based on fundamental organic chemistry principles.

| Reaction Type | Reagents | Expected Selectivity | Stereochemical Outcome |

|---|---|---|---|

| Diazotization | NaNO₂, HCl | Highly regioselective at the amino group | Achiral product (diazonium salt) |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Regioselective substitution at C1 | Achiral product |

| Acylation of Amino Group | Acyl chloride, base | Highly regioselective at the amino group | Achiral product |

Advanced Materials Applications and Precursor Chemistry of 3,4,5 Tribromoaniline

3,4,5-Tribromoaniline as a Versatile Building Block for Complex Organic Architectures

This compound serves as a pivotal intermediate in the synthesis of more elaborate organic molecules. The presence of both an amino group and multiple bromine atoms on the benzene (B151609) ring allows for a variety of chemical transformations, making it a valuable and multifaceted building block for chemists.

The primary reactivity centers on the amino (-NH₂) group, which can be readily converted into a diazonium salt (-N₂⁺). vedantu.comaskfilo.com This process, known as diazotization, typically involves reacting the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. vedantu.comorganic-chemistry.org The resulting 3,4,5-tribromobenzenediazonium salt is a highly versatile intermediate. vedantu.comallen.in It can undergo a variety of subsequent reactions, including:

Sandmeyer Reactions: The diazonium group can be replaced by a wide range of functional groups, such as other halogens (Cl, I), cyano (-CN), or hydroxyl (-OH) groups, by reacting with the corresponding copper(I) salt. organic-chemistry.org

Deamination: The diazonium group can be removed and replaced with a hydrogen atom. This is often achieved by treatment with hypophosphorous acid (H₃PO₂), yielding 1,2,3-tribromobenzene as the final product. vedantu.comaskfilo.com

Furthermore, the bromine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions, allowing for their replacement by other functional groups, although this typically requires harsh reaction conditions due to the electron-rich nature of the ring. The compound can also undergo further halogenation to produce more highly brominated derivatives.

The synthetic utility of this compound as a chemical precursor is summarized in the table below.

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | 1. NaNO₂, HCl (0°C) | Diazotization | 3,4,5-Tribromobenzenediazonium chloride |

| 3,4,5-Tribromobenzenediazonium chloride | H₃PO₂ | Deamination (Reduction) | 1,2,3-Tribromobenzene |

| 3,4,5-Tribromobenzenediazonium chloride | CuCN / KCN | Sandmeyer Reaction | 3,4,5-Tribromobenzonitrile |

| 3,4,5-Tribromobenzenediazonium chloride | CuBr / HBr | Sandmeyer Reaction | 1,2,3,4-Tetrabromobenzene |

Synthesis of Functional Organic Materials through this compound Derivatives

The chemical versatility of this compound extends to its use as a precursor for various functional materials, where its derivatives form the core of dyes, polymers, and protective coatings.

Aromatic amines are fundamental components in the synthesis of many organic dyes and pigments. The amino group acts as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light. Diazotization of an aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound (like a phenol or another aniline), is the basis for producing azo dyes. slideshare.net

While specific examples detailing the use of this compound in commercial dyes are not widespread, its chemical structure is well-suited for this application. The diazotized form of this compound can act as an electrophile in an azo coupling reaction. slideshare.net The three bromine atoms would be expected to significantly influence the electronic properties of the resulting azo dye, potentially leading to shifts in color (bathochromic or hypsochromic shifts) and improvements in properties like lightfastness due to the increased molecular weight and stability conferred by the halogen atoms.

The synthesis of functional polymers from aniline (B41778) and its derivatives is a well-established field. urfu.ruresearchgate.net Halogenated polymers, in particular, are gaining attention for their use in high-efficiency solar cells and organic semiconductors, as the introduction of halogens can optimize the material's energy levels. Aniline derivatives can be polymerized through various methods, including oxidative polymerization and step-growth polymerization with other monomers. researchgate.netacs.orgnih.gov

This compound, with its reactive amino group, can serve as a monomer in such polymerization reactions. For instance, anilines can be reacted with sulfur monochloride in a step-growth polymerization to create polymers with a nitrogen-sulfur backbone, which are often colored and possess interesting electronic properties. acs.orgnih.gov The presence of three bromine atoms on the aniline unit would impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, and modified solubility and electronic characteristics. Furthermore, the di-functional nature of related bromo-substituted bipyridines has been shown to act as linkers in the design of coordination polymers, suggesting that bifunctional derivatives of this compound could be integrated into metal-organic frameworks (MOFs) and other supramolecular structures.

Organic compounds containing heteroatoms like nitrogen are widely used as effective corrosion inhibitors for various metals and alloys. researchgate.netkfupm.edu.sa Aromatic amines, in particular, function by adsorbing onto the metal surface, forming a protective film that shields the metal from the corrosive environment. kfupm.edu.sanih.gov

The effectiveness of an amine-based inhibitor is largely dependent on the interaction between the lone pair of electrons on the nitrogen atom and the metal surface. researchgate.net The amino group of this compound can serve as the anchoring point for adsorption onto a metal surface, forming a coordinate bond. kfupm.edu.sa The rest of the molecule, the bulky tribromophenyl group, would then form a hydrophobic (water-repellent) layer that prevents corrosive agents from reaching the surface. researchgate.netyoutube.com While amine concentration and the specific corrosive environment are critical factors, the fundamental structure of this compound makes it a strong candidate for application as an effective corrosion inhibitor. corrosionpedia.com

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

While traditional syntheses of 3,4,5-tribromoaniline, such as the reduction of 3,4,5-tribromonitrobenzene, are established, future research will prioritize the development of more efficient and environmentally benign methods. The focus is shifting towards "green chemistry" principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key research directions include:

Catalytic Systems: Investigating novel catalytic systems, potentially involving earth-abundant metals or organocatalysts, to achieve selective bromination of aniline (B41778) or its precursors under milder conditions. Graphene oxide, for instance, has been explored for its versatile catalytic activity in the selective and rapid bromination of anilines in water, proceeding with high atom economy. researchgate.net

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. Flow chemistry offers superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processes.

Alternative Brominating Agents: Exploring less hazardous and more selective brominating agents to replace molecular bromine. This could involve enzymatic bromination or the use of N-bromosuccinimide (NBS) in conjunction with innovative activation methods.

One-Pot Syntheses: Designing multi-step, one-pot reaction sequences that avoid the isolation of intermediates, thereby streamlining the process and reducing solvent usage and waste generation. For example, a one-pot synthesis of anilines from phenols has been developed using a metal-free ipso-oxidative aromatic substitution process. rsc.org

Exploration of New Reactivity Profiles and Derivatization Strategies

The synthetic versatility of this compound is largely centered on the reactivity of its amino group and the potential for substitution of its bromine atoms. Future work will aim to uncover novel transformations and create a broader range of derivatives.

Diazotization and Beyond: The conversion of the amino group to a diazonium salt is a gateway to numerous functional groups via reactions like the Sandmeyer reaction. vedantu.com Future research will explore this reactivity to introduce novel functionalities, leading to precursors for complex molecular architectures. For instance, the diazonium salt can be removed in a deamination process using reagents like hypophosphorous acid (H₃PO₂) to yield 1,2,3-tribromobenzene. vedantu.comdoubtnut.com

Cross-Coupling Reactions: The bromine atoms on the aniline ring are ideal handles for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This will enable the construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds, linking the tribromoaniline core to other aromatic, aliphatic, or functionalized moieties.

Novel Derivatization: Developing new derivatization strategies is crucial, not only for synthesizing new materials but also for analytical purposes. For gas chromatography (GC) analysis, common methods include silylation (displacing active hydrogens with a silyl (B83357) group like tetramethylsilane) and acylation (replacing a labile hydrogen with an acyl group using reagents like trifluoroacetic anhydride). libretexts.orgnih.gov Exploring new derivatizing agents will enhance the volatility and thermal stability of this compound derivatives, improving their detection and quantification in complex matrices. libretexts.org

| Reaction Type | Reagent Class | Example Reagent | Functional Group Introduced | Purpose |

|---|---|---|---|---|

| Diazotization | Nitrous Acid Precursors | NaNO₂ / H₂SO₄ | -N₂⁺ (Diazonium) | Intermediate for substitution reactions (e.g., Sandmeyer). youtube.com |

| Acylation | Acid Anhydrides | Trifluoroacetic Anhydride (TFAA) | -COCF₃ | Enhances volatility for GC-MS analysis. nih.gov |

| Silylation | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -Si(CH₃)₃ (TMS) | Increases thermal stability and volatility for GC. libretexts.org |

| Cross-Coupling | Organometallic Reagents | Arylboronic acids (Suzuki Reaction) | Aryl group | Forms C-C bonds to create complex biaryl structures. |

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry is an indispensable tool for accelerating research and development. In the context of this compound, advanced modeling will provide deep insights into its properties and reactivity, guiding experimental work.